N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 2-oxobenzo[d]thiazol-3(2H)-yl)methyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. The acetamide linker connects the triazole-thio moiety to a 2,3-dihydrobenzo[b][1,4]dioxin ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzo[d]thiazol moiety may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N5O4S2/c28-27(29,30)16-4-3-5-18(12-16)35-23(14-34-19-6-1-2-7-22(19)41-26(34)37)32-33-25(35)40-15-24(36)31-17-8-9-20-21(13-17)39-11-10-38-20/h1-9,12-13H,10-11,14-15H2,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFEGJPGDYIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CN5C6=CC=CC=C6SC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties.
Chemical Structure and Properties
The compound features a multi-ring structure combining elements from benzodioxins, thiazoles, and triazoles. Its molecular formula is , with a molecular weight of 461.58 g/mol. The compound's intricate structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and related compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiazole derivatives demonstrate potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The target compound may exhibit similar properties due to structural similarities.
Anti-inflammatory Effects
Compounds containing the benzothiazole moiety have been reported to possess anti-inflammatory effects. In one study, derivatives were evaluated for their ability to reduce inflammation in animal models. The results indicated that specific compounds showed a reduction in carrageenan-induced edema by up to 27.2% . This suggests that the target compound could also possess anti-inflammatory properties.
Antidepressant Activity
A series of related compounds have been tested for their antidepressant-like effects. Notably, certain derivatives showed high binding affinities for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation . The potential for the target compound to influence these receptors warrants further investigation.
Synthesis and Evaluation of Related Compounds
- Benzothiazole Derivatives : In a study involving the synthesis of benzothiazole derivatives, several compounds were screened for biological activity. One compound exhibited significant inhibition of cancer cell proliferation and inflammatory cytokine production . This highlights the therapeutic potential of compounds with similar structural features.
- Triazole Derivatives : Another study focused on triazole-containing compounds demonstrated their effectiveness as RORγt inhibitors in autoimmune models . Given that the target compound contains a triazole moiety, it may exhibit similar immunomodulatory effects.
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory and analgesic activities. The compound has been evaluated for its effectiveness in reducing inflammation and pain, showing promise as a therapeutic agent in treating conditions such as arthritis or other inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antibacterial properties against a range of microorganisms. Studies have shown that thiazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) for certain derivatives ranged from 0.98 to 3.9 µg/ml against Staphylococcus aureus and other pathogens, suggesting its potential use in developing new antibiotics .
Anticancer Research
Targeting Poly(ADP-ribose) Polymerase (PARP)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is being investigated for its role as an inhibitor of PARP1, a key protein involved in DNA repair mechanisms. This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapy by preventing them from repairing DNA damage .
Structure-Activity Relationship Studies
Chemical Modifications and Efficacy
The structure of this compound allows for various modifications that can enhance its biological activity. Research into structure-activity relationships (SAR) has shown that specific substitutions on the thiazole ring can significantly affect the compound's potency against different biological targets . This aspect is crucial for the development of more effective drugs with fewer side effects.
Formulation Development
Drug Delivery Systems
The unique chemical structure of this compound presents opportunities for formulation into advanced drug delivery systems. Its lipophilicity and molecular weight make it suitable for incorporation into nanoparticles or liposomes aimed at enhancing bioavailability and targeted delivery to diseased tissues .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Synthesis and Evaluation | Anti-inflammatory effects | Showed significant reduction in inflammation markers in animal models. |
| Antimicrobial Activity | Antibacterial testing | Demonstrated MIC values indicating moderate antibacterial activity against several strains. |
| PARP Inhibition Study | Cancer therapy | Inhibition of PARP led to increased sensitivity in cancer cell lines to chemotherapeutic agents. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores ()
Compounds 18–21 in share the 2,3-dihydrobenzo[b][1,4]dioxin moiety but feature a 1,3,4-oxadiazole core instead of 1,2,4-triazole. Key differences include:
- Substituents : Compound 19 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide) includes a trifluoromethyl group, similar to the target compound, but lacks the thiazole and thioacetamide linkages.
- Bioactivity Implications: Oxadiazoles are known for their electron-withdrawing properties and rigidity, which may enhance binding affinity in enzyme pockets.
Triazole Derivatives with Varied Substituents ()
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618427-26-2) shares the triazole-thioacetamide-dihydrodioxin framework but substitutes the 5-position with pyrazine instead of benzo[d]thiazol.
- Solubility : The pyrazine substituent could increase water solubility compared to the hydrophobic benzo[d]thiazol group .
Triazolone and Thiazole Hybrids ()
The compound 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS 883065-90-5) features a triazolone ring and a nitro-thiazol substituent.
- Tautomerism: The triazolone ring exists in keto-enol equilibrium, which may influence binding dynamics compared to the non-tautomerizing triazole in the target compound .
Quinazolinone-Thiazole Derivatives ()
Quinazolinone-thiazole hybrids (e.g., 5Fa1-5Fk11) share the thiazole motif but differ in core structure.
- Bioactivity: Quinazolinones are associated with kinase inhibition, while triazole-thioacetamides (as in the target compound) may target cysteine proteases or metalloenzymes due to their sulfur-rich architecture .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can intermediates be characterized?
The compound’s synthesis involves multi-step heterocyclic coupling. A general approach includes:
- Step 1 : Formation of the 4H-1,2,4-triazole core via cyclization of thiosemicarbazides with trifluoromethylphenyl substituents (e.g., using iodine and triethylamine in DMF to induce cyclization) .
- Step 2 : Functionalization with the benzo[d]thiazol-3(2H)-one moiety via alkylation or nucleophilic substitution .
- Step 3 : Thioether linkage formation between the triazole and acetamide groups using thioglycolic acid derivatives under basic conditions . Characterization : Intermediates should be analyzed via H/C NMR (e.g., δ 7.52–7.94 ppm for aromatic protons) and IR spectroscopy (e.g., ν 1670 cm for carbonyl groups). X-ray crystallography is critical for confirming stereochemistry and regioselectivity .
Q. How can researchers optimize reaction yields for the triazole-thioacetamide linkage?
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity of sulfur-containing intermediates .
- Catalysis : Use iodine or triethylamine to promote cyclization and reduce side reactions .
- Temperature Control : Reflux in acetonitrile (80–100°C) for 1–3 minutes minimizes decomposition . Yield optimization can employ Design of Experiments (DoE) with parameters like molar ratios, temperature, and catalyst loading .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies between calculated and observed NMR/IR peaks often arise from tautomerism or polymorphism. For example:
- Thione-thiol tautomerism in thiadiazole derivatives can shift ν(S-H) from 2550 cm (thiol) to 1250 cm (thione) .
- X-ray co-crystallization (e.g., isolating co-crystals of intermediates) clarifies ambiguous regiochemistry .
- DFT calculations (e.g., Gaussian09) predict NMR chemical shifts to validate experimental data .
Q. How do non-covalent interactions (NCIs) influence the compound’s stability and reactivity?
- π-π stacking between the trifluoromethylphenyl and benzo[d]thiazolone moieties enhances crystalline stability .
- Hydrogen bonding between the acetamide NH and carbonyl groups affects solubility in polar solvents (e.g., DMSO vs. chloroform) .
- Halogen bonding from the trifluoromethyl group may modulate interactions with biological targets (e.g., enzyme active sites) .
Q. What methodologies assess the compound’s structure-activity relationship (SAR) for antimicrobial activity?
- In vitro assays : Test against Gram-positive/negative bacteria (MIC values) with derivatives modified at the triazole or thioacetamide positions .
- Computational docking : Use AutoDock Vina to predict binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .
- Electron-withdrawing groups : The trifluoromethylphenyl group enhances membrane penetration, while bulky substituents on the triazole reduce activity .
Q. How can researchers address low solubility in aqueous buffers for in vivo studies?
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide NH to improve hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm, PDI <0.2) for sustained release .
- Co-solvent systems : Use DMSO:water (10:90 v/v) or cyclodextrin complexes to enhance solubility without precipitation .
Methodological Challenges and Solutions
Q. How to mitigate byproduct formation during the cyclization of 1,3,4-thiadiazole intermediates?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes sulfur byproducts (e.g., S) .
- Stoichiometric control : Limit iodine to 1.2 equivalents to prevent over-oxidation .
- In situ monitoring : Use TLC (chloroform:acetone, 3:1) to track reaction progress and terminate at 85% conversion .
Q. What statistical models are effective for optimizing multi-step synthesis?
- Bayesian optimization : Prioritizes reaction parameters (e.g., temperature, catalyst) with minimal experimental runs .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., pH and solvent polarity) to maximize yield .
- Machine learning : Train on historical data (e.g., reaction databases) to predict optimal conditions for novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
